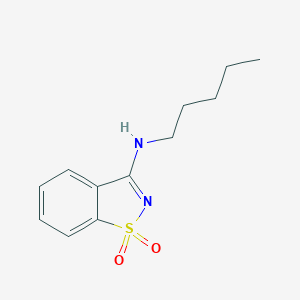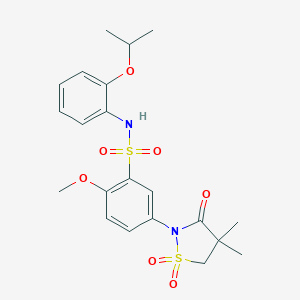
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, also known as PQT, is a chemical compound that has been the subject of much scientific research. It is a member of the quinazoline family of compounds and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
実験室実験の利点と制限
One of the main advantages of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one limitation of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many future directions for research on 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. One area of interest is the development of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one analogs with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, research on the potential use of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in combination with other drugs or therapies could lead to improved treatment outcomes for a wide range of diseases.
合成法
The synthesis of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves the reaction of 2-propoxyaniline with 2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. This synthesis method has been well-established in the scientific literature and has been used to produce 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in large quantities for research purposes.
科学的研究の応用
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been the subject of much scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
特性
製品名 |
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
|---|---|
分子式 |
C17H21N3O2 |
分子量 |
299.37 g/mol |
IUPAC名 |
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H21N3O2/c1-2-11-22-15-10-6-5-9-14(15)19-17-18-13-8-4-3-7-12(13)16(21)20-17/h5-6,9-10H,2-4,7-8,11H2,1H3,(H2,18,19,20,21) |
InChIキー |
XQGZOPUFWSZZJQ-UHFFFAOYSA-N |
異性体SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
正規SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
